3-[({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzaldehyde
Descripción
The compound 3-[({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzaldehyde is a pyrazolo[4,3-d]pyrimidine derivative characterized by:
- A pyrazolo[4,3-d]pyrimidine core with a ketone group at position 5.
- Substituents:
- Ethyl group at position 1.
- 4-Fluorobenzyl group at position 4.
- Methyl group at position 2.
- A sulfanyl-methyl linker at position 5, connecting to a 4-methoxybenzaldehyde moiety.
Propiedades
IUPAC Name |
3-[[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylmethyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3S/c1-4-29-22-21(15(2)27-29)26-24(28(23(22)31)12-16-5-8-19(25)9-6-16)33-14-18-11-17(13-30)7-10-20(18)32-3/h5-11,13H,4,12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVYKZSVMJUABR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC4=C(C=CC(=C4)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the formation of the pyrazolo[4,3-d]pyrimidine core through cyclization reactions, followed by the introduction of the fluorophenyl and methoxybenzaldehyde groups via substitution reactions. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum
Actividad Biológica
Overview of the Compound
The compound is a pyrazolo[4,3-d]pyrimidine derivative, which is part of a class of compounds known for their diverse biological activities. Pyrazolo compounds have been extensively studied for their potential as therapeutic agents due to their ability to interact with various biological targets.
Anticancer Properties
Research indicates that pyrazolo[4,3-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown inhibition against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values often range in low micromolar concentrations, indicating effective cytotoxicity.
- HCT116 (colon cancer) : Certain derivatives have demonstrated IC50 values as low as 0.39 µM, suggesting potent anticancer effects.
The biological activity of pyrazolo compounds is often attributed to their ability to inhibit specific kinases involved in cell proliferation and survival. For example:
- Aurora Kinase Inhibition : Some derivatives have been shown to inhibit Aurora-A kinase, which plays a critical role in mitosis. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Anti-inflammatory Effects
In addition to anticancer properties, pyrazolo derivatives are also noted for their anti-inflammatory effects. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies
- Study on Pyrazolo Derivatives : A study reported that a series of pyrazolo derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.01 µM to 0.46 µM. The study highlighted the importance of structural modifications in enhancing biological activity.
- Kinase Inhibition Study : Another research article focused on the kinase inhibition potential of pyrazolo compounds, revealing that certain modifications led to increased selectivity and potency against specific kinases associated with cancer progression.
Data Table
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Core Structure and Substituent Variations
The pyrazolo[4,3-d]pyrimidine core is shared among several analogs, but substituent variations dictate functional differences:
Key Observations:
- Aldehyde vs.
- Fluorophenyl Groups : Ubiquitous across analogs (e.g., ), these improve metabolic stability and modulate electron-withdrawing effects on the core.
- Sulfanyl Linkers : Present in the target compound and , this group likely enhances conformational flexibility and influences binding pocket interactions.
Physicochemical and Pharmacological Implications
- Solubility : The aldehyde group in the target compound may reduce solubility compared to the acetamide in , but the methoxy group could mitigate this via polar interactions.
- Binding Affinity : Fluorophenyl groups (shared across ) enhance π-π stacking with aromatic residues in target proteins, a feature critical for kinase inhibitors .
- Metabolic Stability: tert-Butyl groups (e.g., ) and fluorinated aromatics (e.g., ) are known to resist oxidative metabolism, extending half-life.
Structural Characterization
Crystallographic data for analogs (e.g., ) confirm the pyrazolo-pyrimidine core’s planar geometry.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
